molecular formula C17H15ClO2 B11712318 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride

Cat. No.: B11712318
M. Wt: 286.8 g/mol
InChI Key: ONVLRPZWHLNZDY-UHFFFAOYSA-N
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Description

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride is an organic compound with the molecular formula C17H15ClO2. It is a benzoyl chloride derivative, characterized by the presence of a benzoyl chloride group attached to a 2,3-dihydro-1H-inden-5-yloxy)methyl moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride typically involves the reaction of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of thionyl chloride or other chlorinating agents would be optimized for industrial-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild to moderate conditions.

    Hydrolysis: Water or aqueous bases (e.g., NaOH) can be used to hydrolyze the acyl chloride group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, and thioesters.

    Hydrolysis: Formation of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid.

    Reduction: Formation of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzyl alcohol or aldehyde.

Scientific Research Applications

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of new drugs due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules for research purposes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid
  • 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzyl alcohol
  • 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzaldehyde

Uniqueness

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from its similar compounds, which lack the acyl chloride group and therefore exhibit different reactivity and applications .

Properties

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoyl chloride

InChI

InChI=1S/C17H15ClO2/c18-17(19)15-6-1-3-12(9-15)11-20-16-8-7-13-4-2-5-14(13)10-16/h1,3,6-10H,2,4-5,11H2

InChI Key

ONVLRPZWHLNZDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)Cl

Origin of Product

United States

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